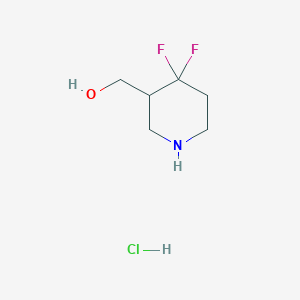

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

(4,4-difluoropiperidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)1-2-9-3-5(6)4-10;/h5,9-10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLKYPPNCKYROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(F)F)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4,4-Difluoropiperidin-3-yl)methanol hydrochloride: A Key Building Block for CNS Drug Discovery

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4,4-difluoropiperidin-3-yl)methanol hydrochloride, a fluorinated heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, and applications, with a focus on the scientific rationale behind its use in modern therapeutic design, particularly for agents targeting the Central Nervous System (CNS).

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is the most prevalent nitrogen-containing heterocycle found in pharmaceuticals, prized for its ability to serve as a versatile scaffold that can be readily functionalized to interact with biological targets.[1] The strategic incorporation of fluorine atoms into this scaffold represents a powerful tactic in medicinal chemistry. The carbon-fluorine bond's unique properties—high strength, small size, and extreme electronegativity—can profoundly modulate a molecule's physicochemical and pharmacological profile.[1]

Specifically, the gem-difluoro group, as seen in (4,4-Difluoropiperidin-3-yl)methanol, is a particularly valuable motif. This substitution can influence the piperidine ring's conformation, lower the pKa of the basic nitrogen atom, and block potential sites of oxidative metabolism, thereby enhancing metabolic stability and bioavailability.[1][2] This guide focuses on the hydrochloride salt form, which is frequently used to improve the compound's stability, crystallinity, and aqueous solubility, making it more amenable to handling and subsequent chemical reactions.[2]

Physicochemical and Structural Properties

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride is a white to off-white solid at room temperature. Its core structure features a piperidine ring with a geminal difluoro substitution at the C4 position and a hydroxymethyl group at the C3 position.

| Property | Data | Source |

| IUPAC Name | (4,4-difluoropiperidin-3-yl)methanol;hydrochloride | |

| CAS Number | 1331775-99-5 | [3] |

| Molecular Formula | C₆H₁₂ClF₂NO (as HCl salt) | [4] |

| Molecular Weight | 187.62 g/mol | [4] |

| Structure (SMILES) | C1NCC(C(C1)(F)F)CO.Cl | |

| Solubility | Soluble in water and polar organic solvents like methanol. | Inferred |

| Storage Conditions | Store at room temperature under an inert atmosphere. | [4] |

Note: Specific quantitative data such as melting point and pKa are not consistently published. The pKa of the parent 4,4-difluoropiperidine has been reported as 8.5, which is lower than that of piperidine itself (~11.2), demonstrating the electron-withdrawing effect of the fluorine atoms.[5]

Synthesis and Purification

This building block is typically synthesized from commercially available, N-protected piperidine precursors. A common strategy involves the reduction of a carboxylic acid or ester at the C3 position. The following is a generalized, illustrative protocol for the final deprotection step to yield the target hydrochloride salt.

Protocol: N-Boc Deprotection to Yield Hydrochloride Salt

This protocol describes the removal of a tert-butyloxycarbonyl (Boc) protecting group from a precursor like tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate using a solution of hydrogen chloride.

Materials:

-

N-Boc-(4,4-difluoropiperidin-3-yl)methanol

-

4M HCl in 1,4-Dioxane (or a suitable alternative like diethyl ether)

-

Anhydrous Diethyl Ether (for precipitation)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Reaction vessel (round-bottom flask) with magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the starting material, N-Boc-(4,4-difluoropiperidin-3-yl)methanol (1.0 eq), in a minimal amount of a suitable solvent such as 1,4-dioxane or methanol in a clean, dry round-bottom flask.

-

Acidification: While stirring at room temperature (20-25°C), add the 4M HCl in 1,4-dioxane solution (typically 4-5 eq) dropwise to the reaction mixture.

-

Scientific Rationale: The strong acidic conditions protonate the carbonyl oxygen of the Boc group, making the tert-butyl carbocation an excellent leaving group and facilitating the cleavage of the C-O bond. The piperidine nitrogen is concurrently protonated.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Product Precipitation/Isolation:

-

Upon completion, reduce the solvent volume using a rotary evaporator.

-

Add anhydrous diethyl ether to the concentrated residue to precipitate the hydrochloride salt product. Diethyl ether is used as an anti-solvent because the ionic HCl salt is insoluble in it.

-

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid cake with a small amount of cold, anhydrous diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white solid under high vacuum to remove all residual solvent. The final product is (4,4-Difluoropiperidin-3-yl)methanol hydrochloride.

Caption: Generalized workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry

The title compound is not typically a final drug product but rather a crucial intermediate. Its bifunctional nature—a primary alcohol for further elaboration and a secondary amine (as the free base) for amide coupling or alkylation—makes it highly versatile.

Key Roles in Drug Design:

-

CNS Agents: It is a validated building block for compounds targeting CNS receptors, such as dopamine D4 and orexin receptors.[4][6][7] These are important targets for developing treatments for conditions like psychosis, sleep disorders, and substance abuse.

-

Structure-Activity Relationship (SAR) Studies: The defined stereochemistry and the potent electronic effects of the difluoro group make it an excellent tool for probing the binding pockets of enzymes and receptors.[2] Chemists can systematically modify the hydroxymethyl and amine groups to optimize potency, selectivity, and pharmacokinetic properties.

-

Metabolic Stability: The C-F bonds at the C4 position are exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. This blocks a common site of metabolism on the piperidine ring, which can lead to improved drug half-life and oral bioavailability.[2]

Caption: Versatility of the scaffold in synthesizing complex molecules.

Analytical Characterization

Structural confirmation and purity assessment are critical. Standard analytical techniques are employed, and the presence of fluorine provides a unique spectroscopic handle.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton spectrum will show characteristic signals for the piperidine ring protons and the hydroxymethyl group. Protons on carbons adjacent to the difluorinated carbon (C3 and C5) will exhibit complex splitting patterns due to coupling with both adjacent protons and the two fluorine atoms (²JH-F and ³JH-F).

-

¹³C NMR: The carbon spectrum is highly informative. The signal for the C4 carbon will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JC-F), typically with a large coupling constant (240-260 Hz). Carbons at C3 and C5 will also show coupling to fluorine (²JC-F).[8][9]

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.

-

-

Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition.

-

Chromatography (HPLC/UPLC): These methods are essential for determining the purity of the compound. Due to its polar and ionic nature, methods employing reversed-phase columns with acidic mobile phase modifiers (e.g., formic acid or trifluoroacetic acid) are typically effective.

Safety, Handling, and Storage

As a research chemical, (4,4-Difluoropiperidin-3-yl)methanol hydrochloride must be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not universally available, data from the closely related 4,4-Difluoropiperidine hydrochloride provides a strong basis for safety protocols.[10][11]

-

Hazard Identification:

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[10]

-

Skin: Wash off with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.

-

-

Storage:

References

-

MySkinRecipes. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. Available at: [Link]

-

PubChem - National Institutes of Health. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Available at: [Link]

-

Supporting Information Document (General chemical synthesis procedures). Available at: [Link]

-

Poreddy, A. R., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry. Available at: [Link]

-

PubChemLite. (4,4-difluoropiperidin-3-yl)methanol. Available at: [Link]

- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

-

PubChem - National Institutes of Health. 4,4-Difluoropiperidine. Available at: [Link]

-

Hardy Diagnostics. Material Safety Data Sheet for Methanol. Available at: [Link]

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Apperley, D. C., et al. (2020). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Magnetic Resonance in Chemistry. Available at: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. qcc.edu [qcc.edu]

- 3. 1331775-99-5|(4,4-Difluoropiperidin-3-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]

- 4. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride [myskinrecipes.com]

- 5. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 8. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

The Strategic Application of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the myriad of fluorinated building blocks, (4,4-Difluoropiperidin-3-yl)methanol hydrochloride (CAS Number: 1331775-99-5) has emerged as a particularly valuable synthon. The geminal difluoro substitution on the piperidine ring imparts unique conformational constraints and electronic properties, influencing metabolic stability, basicity (pKa), and lipophilicity. This technical guide provides a comprehensive overview of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride, including its synthesis, analytical characterization, physicochemical properties, and its application in drug discovery, with a focus on the development of central nervous system (CNS) agents.

Introduction: The Rationale for Fluorinated Piperidines in Drug Design

The piperidine motif is one of the most prevalent N-heterocycles found in FDA-approved drugs, valued for its ability to confer aqueous solubility and serve as a versatile scaffold for introducing diverse pharmacophoric elements.[1] The introduction of fluorine atoms into this privileged structure offers a sophisticated strategy to fine-tune molecular properties critical for drug efficacy and safety.

The C-F bond, being the strongest single bond in organic chemistry, can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[2] Furthermore, the high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, which can be advantageous in mitigating off-target effects, such as hERG channel affinity, a common liability associated with basic amines.[3] The geminal difluoro group in the 4-position of the piperidine ring in (4,4-Difluoropiperidin-3-yl)methanol introduces a strong dipole moment and can influence the conformational preference of substituents, thereby impacting binding affinity and selectivity for biological targets.[1]

This guide will delve into the technical specifics of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride, providing researchers with the foundational knowledge to effectively utilize this building block in their drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in medicinal chemistry. The key properties of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1331775-99-5 | [4][5] |

| Molecular Formula | C₆H₁₂ClF₂NO | [5] |

| Molecular Weight | 187.62 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) (predicted) | General chemical knowledge |

| Melting Point | Not publicly available | |

| pKa | Lower than non-fluorinated analogs (predicted) | [3] |

| logP | Lower than non-fluorinated analogs (predicted) | General chemical knowledge |

Molecular Structure:

Caption: 2D structure of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride.

Synthesis and Purification

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for (4,4-Difluoropiperidin-3-yl)methanol hydrochloride.

Experimental Protocol (Proposed):

Step 1: Deprotection of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate

-

To a solution of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane (DCM) at 0 °C, add a solution of hydrochloric acid (e.g., 4M in 1,4-dioxane, 5-10 eq) or trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is then triturated with a non-polar solvent such as diethyl ether or hexane to precipitate the hydrochloride salt.

-

The solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield (4,4-Difluoropiperidin-3-yl)methanol hydrochloride.

Causality Behind Experimental Choices:

-

Choice of Starting Material: The N-Boc protected starting material is readily available from commercial sources and provides a stable precursor for the final deprotection step.

-

Acidic Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions, making its removal straightforward with common laboratory reagents like HCl or TFA. The use of HCl in dioxane is often preferred for the direct formation of the hydrochloride salt.

-

Reaction Monitoring: TLC or LC-MS is crucial for determining the endpoint of the reaction, preventing the formation of byproducts due to prolonged exposure to acidic conditions.

-

Purification: Trituration with a non-polar solvent is an effective method for purifying the highly polar hydrochloride salt by removing any non-polar impurities. For higher purity, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or purification by column chromatography on silica gel (using a polar eluent system such as DCM/methanol with a small percentage of ammonium hydroxide for the free base followed by salt formation) can be employed.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized (4,4-Difluoropiperidin-3-yl)methanol hydrochloride. The following techniques are indispensable for a comprehensive analysis.

Analytical Workflow:

Caption: Analytical workflow for the characterization of the target compound.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the hydroxymethyl group. The protons adjacent to the fluorine atoms and the nitrogen atom will exhibit complex splitting patterns and chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all six carbon atoms in the molecule. The carbon atom bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is the most definitive technique to confirm the presence and environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms.

-

Solvent: A deuterated solvent such as D₂O, MeOD-d₄, or DMSO-d₆ should be used.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) mass spectrometry is a suitable technique for this polar and non-volatile compound.

-

Expected Ion: In the positive ion mode, the spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

-

-

High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC):

-

Purpose: HPLC or UPLC is used to determine the purity of the compound.

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid, is employed.

-

Detection: UV detection (at a low wavelength, e.g., 210 nm, as the molecule lacks a strong chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable.

-

-

Elemental Analysis:

-

Purpose: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, chlorine, and fluorine in the sample, which should be within ±0.4% of the theoretical values for the molecular formula C₆H₁₂ClF₂NO.

-

Applications in Drug Discovery and Medicinal Chemistry

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride serves as a valuable building block for the synthesis of more complex molecules, particularly in the realm of CNS drug discovery. The 4,4-difluoro substitution pattern is strategically employed to enhance drug-like properties.

Key Application Areas:

-

Central Nervous System (CNS) Agents: The ability of the difluoro group to modulate pKa and lipophilicity makes this scaffold attractive for developing CNS-penetrant drugs. Lowering the basicity can reduce the potential for P-glycoprotein (P-gp) efflux, a major hurdle for CNS drug delivery.[7]

-

Dopamine D4 Receptor Antagonists: Research has shown that derivatives of (4,4-difluoropiperidin-3-yl)methanol are potent and selective antagonists of the Dopamine D4 receptor.[6] These compounds are being investigated for the treatment of neurological and psychiatric disorders.

-

Structure-Activity Relationship (SAR) Studies: This building block is a key component in SAR studies to probe the role of fluorine in ligand-receptor interactions. By comparing the biological activity of fluorinated and non-fluorinated analogs, medicinal chemists can gain insights into the optimal physicochemical properties required for target engagement.

Logical Relationship in SAR Studies:

Caption: Role of the title compound in a typical SAR workflow.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all laboratory chemicals. While a specific Safety Data Sheet (SDS) for (4,4-Difluoropiperidin-3-yl)methanol hydrochloride is not widely available, the safety precautions can be inferred from closely related compounds like 4,4-Difluoropiperidine hydrochloride.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Hazard Classification (Predicted based on similar compounds):

-

Eye Irritation: May cause serious eye irritation.

-

Skin Irritation: May cause skin irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

Conclusion

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride is a strategically important building block in modern drug discovery. Its unique structural and electronic properties, conferred by the geminal difluoro group, provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, will enable researchers to fully leverage the potential of this versatile synthon in the development of novel therapeutics, particularly for challenging CNS disorders.

References

- Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Macquarie University.

- Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences.

- Key developments in fluorin

- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.

- Chemists develop new synthesis method for producing fluorin

- (4,4-Difluoropiperidin-3-yl)methanol hydrochloride. Apollo Scientific.

- 1331775-99-5 | (4,4-difluoropiperidin-3-yl)methanol hydrochloride. [No Title Provided].

- Fluorinated Aliphatic Alcohols and Diols. Organofluorine / Alfa.

- (4,4-DIFLUOROPIPERIDIN-3-YL)METHANOL HCL | 1331775-99-5. [No Title Provided].

- 1331775-99-5|(4,4-Difluoropiperidin-3-yl)methanol hydrochloride. BLD Pharm.

- SAFETY D

- (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. MySkinRecipes.

- ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. PubChem.

- (3,3-difluoropiperidin-4-yl)methanol hydrochloride 97%. AChemBlock.

- (4,4-Difluoropiperidin-3-yl)methanol. Benchchem.

- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC.

- (R)-(4,4-Difluoro-piperidin-3-yl)-methanol hydrochloride. ChemicalBook.

- WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 4. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. (3,3-difluoropiperidin-4-yl)methanol hydrochloride 97% | CAS: 1783945-29-8 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Synthesis of (4,4-Difluoropiperidin-3-yl)methanol Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of (4,4-difluoropiperidin-3-yl)methanol hydrochloride, a valuable building block in medicinal chemistry. The strategic introduction of fluorine atoms into piperidine scaffolds can significantly modulate the physicochemical properties of drug candidates, such as metabolic stability, lipophilicity, and basicity.[1][2] This guide details a robust synthetic pathway, commencing with commercially available starting materials and proceeding through key transformations including fluorination, carboxylation, reduction, and deprotection. Each step is accompanied by in-depth procedural details, mechanistic insights, and data presentation to ensure reproducibility and scalability.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine motif is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds.[3] The incorporation of fluorine into these structures has emerged as a powerful strategy in modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the conformation, pKa, and metabolic stability of a molecule.[2] Specifically, gem-difluorination of the piperidine ring can offer a tactical advantage by blocking metabolic oxidation at the fluorinated carbon and modulating the basicity of the piperidine nitrogen.

(4,4-Difluoropiperidin-3-yl)methanol is a key intermediate in the synthesis of a variety of pharmacologically active agents, including those targeting the central nervous system.[4] Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in subsequent synthetic manipulations. This guide provides a detailed, step-by-step methodology for the preparation of this important synthetic intermediate.

Overall Synthetic Strategy

The synthesis of (4,4-difluoropiperidin-3-yl)methanol hydrochloride is a multi-step process that requires careful control of reaction conditions at each stage. The chosen synthetic route is designed for efficiency and scalability, relying on well-established and reliable chemical transformations. The overall workflow is depicted in the diagram below.

Caption: Overall workflow for the synthesis of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride.

Part 1: Synthesis of N-Boc-4,4-difluoropiperidine

The initial step involves the introduction of the gem-difluoro moiety at the 4-position of the piperidine ring. This is achieved through the fluorination of the commercially available N-Boc-4-piperidone.

Reaction Scheme:

Caption: Fluorination of N-Boc-4-piperidone.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles |

| N-Boc-4-piperidone | 199.25 g/mol | 10.0 g | 50.2 mmol |

| Deoxofluor (or similar fluorinating agent) | 221.26 g/mol | 13.3 g | 60.2 mmol |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

| Ethanol (for workup) | - | 20 mL | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a stirred solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere at 0 °C, slowly add Deoxofluor (13.3 g, 60.2 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of ethanol (20 mL).

-

Pour the mixture into saturated aqueous sodium bicarbonate (50 mL) and stir for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-4,4-difluoropiperidine as a colorless oil.

Part 2: Synthesis of N-Boc-4,4-difluoropiperidine-3-carboxylic acid

This crucial step involves the regioselective introduction of a carboxylic acid group at the 3-position of the difluorinated piperidine ring. This is achieved via directed ortho-lithiation followed by quenching with carbon dioxide.[1]

Reaction Scheme:

Caption: Carboxylation of N-Boc-4,4-difluoropiperidine.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles |

| N-Boc-4,4-difluoropiperidine | 221.26 g/mol | 5.0 g | 22.6 mmol |

| s-Butyllithium (s-BuLi), 1.4 M in cyclohexane | - | 17.8 mL | 24.9 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |

| Carbon dioxide (CO₂), gas | 44.01 g/mol | Excess | - |

| 1 M Hydrochloric acid (HCl) | - | ~30 mL | - |

| Diethyl ether | - | 100 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

To a solution of N-Boc-4,4-difluoropiperidine (5.0 g, 22.6 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere, cool the mixture to -78 °C.

-

Slowly add s-butyllithium (17.8 mL of a 1.4 M solution in cyclohexane, 24.9 mmol) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Bubble dry carbon dioxide gas through the reaction mixture for 30 minutes, ensuring the temperature remains at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of 1 M HCl (~30 mL) until the pH is acidic (~pH 3).

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or flash column chromatography to yield N-Boc-4,4-difluoropiperidine-3-carboxylic acid.

Part 3: Reduction to (N-Boc-4,4-difluoropiperidin-3-yl)methanol

The carboxylic acid is reduced to the corresponding primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Caption: Reduction of the carboxylic acid to the primary alcohol.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles |

| N-Boc-4,4-difluoropiperidine-3-carboxylic acid | 265.26 g/mol | 4.0 g | 15.1 mmol |

| Lithium aluminum hydride (LiAlH₄) | 37.95 g/mol | 0.86 g | 22.6 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 80 mL | - |

| Water | - | 1 mL | - |

| 15% Aqueous sodium hydroxide (NaOH) | - | 1 mL | - |

| Water | - | 3 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

To a suspension of LiAlH₄ (0.86 g, 22.6 mmol) in anhydrous THF (40 mL) at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-4,4-difluoropiperidine-3-carboxylic acid (4.0 g, 15.1 mmol) in anhydrous THF (40 mL) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (1 mL), 15% aqueous NaOH (1 mL), and water (3 mL).

-

Stir the resulting slurry at room temperature for 1 hour.

-

Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®.

-

Wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to afford (N-Boc-4,4-difluoropiperidin-3-yl)methanol, which can be used in the next step without further purification.

Part 4: Boc-Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single step using a solution of hydrogen chloride in an organic solvent.

Reaction Scheme:

Caption: Boc-deprotection and hydrochloride salt formation.

Experimental Protocol:

Materials:

| Reagent/Solvent | Quantity |

| (N-Boc-4,4-difluoropiperidin-3-yl)methanol | ~3.8 g (from previous step) |

| 4 M HCl in 1,4-Dioxane | 20 mL |

| Diethyl ether | 100 mL |

Procedure:

-

Dissolve the crude (N-Boc-4,4-difluoropiperidin-3-yl)methanol from the previous step in 4 M HCl in 1,4-dioxane (20 mL) at room temperature.

-

Stir the solution for 2-3 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

Upon completion, add diethyl ether (100 mL) to the reaction mixture to precipitate the product.

-

Stir the resulting suspension for 30 minutes.

-

Collect the white solid by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to yield (4,4-difluoropiperidin-3-yl)methanol hydrochloride.

Conclusion

This guide provides a detailed and practical synthetic route to (4,4-difluoropiperidin-3-yl)methanol hydrochloride. The described procedures are based on established and reliable chemical transformations, offering a clear pathway for researchers in the field of medicinal chemistry and drug development. By following these protocols, scientists can efficiently access this valuable fluorinated building block for the synthesis of novel and potentially therapeutic compounds.

References

- Kestemont, J.-P., Frost, J. R., Jacq, J., Pasau, P., Perl, F., Brown, J., & Tissot, M. (2021). Scale-Up and Optimization of a Continuous Flow Carboxylation of N-Boc-4,4-difluoropiperidine Using s-BuLi in THF. Vapourtec.

- Li, B., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.

- The University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).

- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).

- ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).

- European Patent Office. (2009). Deprotection of N-BOC compounds (EP2070899 A1).

- Jaime, S., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Letters, 10(17), 3845–3848.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

- CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google P

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)

- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.

- Open Research@CSIR-NIScPR. (n.d.).

- National Institutes of Health. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

- ResearchGate. (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids.

- ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.

- OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺).

- ChemicalBook. (n.d.). N-Boc-4-piperidinemethanol synthesis.

- ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.

- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4.

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Sigma-Aldrich. (n.d.). N-t-boc-5,5-difluoropiperidine-3-methanol uses.

- Google Patents. (n.d.).

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4,4-Difluoropiperidin-3-yl)methanol Hydrochloride: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. In recent years, the strategic incorporation of fluorine into these privileged structures has emerged as a powerful tool to modulate their physicochemical and pharmacological properties. The gem-difluoro group, particularly at the 4-position of the piperidine ring, offers a unique combination of steric and electronic effects. This substitution can significantly impact the pKa of the piperidine nitrogen, enhance metabolic stability by blocking potential sites of oxidation, and influence the conformational preferences of the ring system, all of which are critical parameters in drug design.

This guide provides a comprehensive technical overview of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride, a valuable building block for the synthesis of novel therapeutics. We will delve into its molecular structure, a plausible synthetic route, detailed structural elucidation through spectroscopic techniques, and its applications in the development of agents targeting the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated intermediate.

Molecular Structure and Physicochemical Properties

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride is a piperidine derivative characterized by a gem-difluoro substitution at the 4-position and a hydroxymethyl group at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions.

| Property | Value | Source |

| CAS Number | 1331775-99-5 | [1] |

| Molecular Formula | C6H12ClF2NO | |

| Molecular Weight | 187.62 g/mol | MySkinRecipes |

| Appearance | White to off-white solid | General chemical supplier information |

| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |

The presence of the two fluorine atoms at the 4-position has a profound impact on the molecule's properties. The strong electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart, which can be advantageous for tuning the binding affinity and pharmacokinetic profile of a drug candidate.[2] Furthermore, the C-F bonds can enhance metabolic stability by shielding adjacent positions from enzymatic degradation.

Caption: 2D representation of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride.

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for (4,4-Difluoropiperidin-3-yl)methanol hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Fluorination of N-Boc-3-hydroxymethyl-4-piperidone

-

To a solution of N-Boc-3-hydroxymethyl-4-piperidone in an anhydrous, inert solvent such as dichloromethane (CH₂Cl₂) at -78 °C, slowly add a solution of a fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-(hydroxymethyl)-4,4-difluoropiperidine-1-carboxylate.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified intermediate from Step 1 in a suitable solvent such as dioxane or methanol.

-

Add a solution of hydrochloric acid (HCl) in dioxane or bubble HCl gas through the solution.

-

Stir the mixture at room temperature for 2-4 hours.

-

The product, (4,4-Difluoropiperidin-3-yl)methanol hydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Structural Elucidation and Characterization

Definitive structural confirmation of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride would require a suite of analytical techniques. While specific experimental data for this exact compound is not publicly available, we can predict the expected spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (4,4-Difluoropiperidin-3-yl)methanol hydrochloride, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | 3.5-4.0 | m | CH₂OH |

| 3.0-3.5 | m | Piperidine ring protons | |

| 2.0-2.5 | m | Piperidine ring protons | |

| ¹³C NMR | ~120 | t | CF₂ |

| ~60 | s | CH₂OH | |

| 40-50 | m | Piperidine ring carbons | |

| ¹⁹F NMR | -90 to -110 | m | CF₂ |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. Computational methods such as DFT can be used to obtain more accurate predicted spectra.[2][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and providing clues about its structure.

Expected Mass Spectrometry Data:

-

Ionization Mode: Electrospray Ionization (ESI) is suitable for this polar, pre-salted molecule.

-

Expected Molecular Ion: In positive ion mode, the expected [M+H]⁺ for the free base (C₆H₁₁F₂NO) would be approximately m/z 152.08. The presence of chlorine from the hydrochloride salt would not be observed in the primary molecular ion but may be present in clusters depending on the experimental conditions.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride, confirming the connectivity, stereochemistry, and solid-state conformation. This technique is the gold standard for unambiguous structural determination.

Applications in Medicinal Chemistry

The 4,4-difluoropiperidine scaffold is a key pharmacophore in the design of novel therapeutics, particularly for CNS disorders. The unique properties imparted by the gem-difluoro group make it an attractive building block for modulating drug-target interactions and improving pharmacokinetic profiles.

Dopamine D₄ Receptor Antagonists

The 4,4-difluoropiperidine moiety has been incorporated into potent and selective dopamine D₄ receptor antagonists.[3][5] These antagonists are being investigated for the treatment of various neuropsychiatric disorders. The (4,4-Difluoropiperidin-3-yl)methanol hydrochloride building block provides a handle for further chemical elaboration to explore the structure-activity relationships (SAR) of this class of compounds.

Caption: Application of the building block in the synthesis of D₄ antagonists.

Orexin Receptor Antagonists

The orexin system is implicated in the regulation of sleep, wakefulness, and reward pathways. Antagonists of the orexin receptors are being explored for the treatment of insomnia and substance use disorders.[6][7][8] The substituted piperidine scaffold is a common feature in many orexin receptor antagonists, and the introduction of fluorine can fine-tune their potency and selectivity. (4,4-Difluoropiperidin-3-yl)methanol hydrochloride can serve as a starting point for the synthesis of novel orexin receptor modulators.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (4,4-Difluoropiperidin-3-yl)methanol hydrochloride. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: In case of contact, wash with soap and water.

-

Inhalation: If inhaled, move to fresh air. If not breathing, give artificial respiration.

-

Ingestion: If swallowed, do not induce vomiting. Seek immediate medical attention.

-

Conclusion

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features, imparted by the gem-difluoro substitution, offer drug designers a powerful tool to optimize the properties of piperidine-containing drug candidates. While detailed experimental data for this specific compound is not widely published, its potential for the synthesis of novel CNS-active agents, particularly dopamine D₄ and orexin receptor antagonists, is clear. As the demand for more effective and safer therapeutics continues to grow, the strategic use of fluorinated building blocks like (4,4-Difluoropiperidin-3-yl)methanol hydrochloride will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Roecker, A. J., et al. (2012). Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(12), 3855-3859. Available at: [Link]

-

Da Silva, G. P., et al. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available at: [Link]

-

Saeedeh, S., et al. (2021). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 16(15), 2415-2423. Available at: [Link]

-

Tu, Z., et al. (2011). Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. Journal of Medicinal Chemistry, 54(6), 1555-1564. Available at: [Link]

-

Roecker, A. J., et al. (2012). Disubstituted piperidines as potent orexin (hypocretin) receptor antagonists. PubMed. Available at: [Link]

-

Tu, Z., et al. (2011). Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. PMC. Available at: [Link]

-

Tu, Z., et al. (2011). Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. PubMed. Available at: [Link]

-

Saeedeh, S., et al. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Available at: [Link]

-

Dumon, A. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Available at: [Link]

-

Perreault, M., et al. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. PubMed. Available at: [Link]

-

Perreault, M., et al. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. NIH. Available at: [Link]

-

Dumon, A. S., et al. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Available at: [Link]

-

Hidalgo, I. J., et al. (2019). Design and synthesis of the novel orexin receptor ligands with 1,3,5-trioxazatriquinane skeleton. KULeuven. Available at: [Link]

-

Wodarski, J., et al. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. NIH. Available at: [Link]

-

Kubica, K., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. NIH. Available at: [Link]

-

Chem-Space. (4,4-difluoropiperidin-3-yl)methanol;hydrochloride. Available at: [Link]

-

PubChem. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Available at: [Link]

-

Chem-Space. (4,4-Difluoropiperidin-3-yl)methanol hydrochloride. Available at: [Link]

-

Saeedeh, S., et al. (2021). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available at: [Link]

-

da Silva, C. O., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

MySkinRecipes. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. Available at: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Supporting Materials. Available at: [Link]

-

Vieira, L. M., et al. (2007). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

-

Khmel'nitskii, R. A., & Polyakova, A. A. (2004). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

Geisler, C., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

-

Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Available at: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available at: [Link]

Sources

- 1. 1331775-99-5 Cas No. | (4,4-Difluoropiperidin-3-yl)methanol hydrochloride | Apollo [store.apolloscientific.co.uk]

- 2. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disubstituted piperidines as potent orexin (hypocretin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (4,4-Difluoropiperidin-3-yl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride is a key building block in medicinal chemistry, particularly in the development of agents targeting the central nervous system. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, the precise and unambiguous characterization of such fluorinated scaffolds is paramount. This guide provides a comprehensive overview of the expected spectroscopic data for (4,4-Difluoropiperidin-3-yl)methanol hydrochloride and the methodologies for their acquisition and interpretation. While experimental data for this specific compound is not publicly available, this document serves as a robust predictive guide based on the analysis of structurally related compounds and fundamental spectroscopic principles.

Molecular Structure and Spectroscopic Implications

The structure of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride presents several key features that will manifest in its spectroscopic data: a piperidine ring, a geminal difluoro group, a primary alcohol, and a hydrochloride salt of a secondary amine. The presence of the electronegative fluorine atoms and the protonated amine will have a significant influence on the chemical environment of the neighboring protons and carbons, which will be evident in the NMR spectra. The hydroxyl and amine groups will give rise to characteristic bands in the IR spectrum, and the overall structure will produce a predictable fragmentation pattern in mass spectrometry.

Caption: Molecular Structure of (4,4-Difluoropiperidin-3-yl)methanol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (4,4-Difluoropiperidin-3-yl)methanol hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for complete characterization. The spectra are predicted in a common NMR solvent such as DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the protons on the piperidine ring and the hydroxymethyl group. The protonation of the piperidine nitrogen will lead to a downfield shift of the adjacent protons.

-

N-H Protons: Expected to appear as a broad singlet in the region of 9.0-10.0 ppm.

-

CH-CH₂OH: This proton at the 3-position will be a multiplet due to coupling with the neighboring protons and fluorine atoms. Expected around 3.8-4.0 ppm.

-

CH₂OH: The two protons of the hydroxymethyl group will likely be diastereotopic and appear as a multiplet around 3.5-3.7 ppm.

-

Piperidine Ring Protons: The remaining protons on the piperidine ring will appear as complex multiplets in the range of 2.8-3.5 ppm and 1.8-2.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be significantly influenced by the fluorine atoms, exhibiting C-F coupling.

-

CF₂: The carbon bearing the two fluorine atoms will appear as a triplet due to one-bond C-F coupling (¹JCF). Expected around 120-125 ppm.

-

CH-CH₂OH: This carbon will show a smaller two-bond C-F coupling (²JCF) and will appear as a triplet. Expected around 55-60 ppm.

-

CH₂OH: The carbon of the hydroxymethyl group is expected around 60-65 ppm.

-

Piperidine Ring Carbons: The other carbons of the piperidine ring will appear in the range of 40-50 ppm.

¹⁹F NMR Spectroscopy

The fluorine NMR will provide direct information about the chemical environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms, which will be a multiplet due to coupling with the neighboring protons.

Predicted NMR Data Summary

| Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H NMR | 9.0-10.0 | br s | N-H₂⁺ |

| 3.8-4.0 | m | CH-CH₂OH | |

| 3.5-3.7 | m | CH₂OH | |

| 2.8-3.5 | m | Piperidine CH₂ | |

| 1.8-2.2 | m | Piperidine CH₂ | |

| ¹³C NMR | 120-125 | t | CF₂ |

| 55-60 | t | CH-CH₂OH | |

| 60-65 | s | CH₂OH | |

| 40-50 | s | Piperidine CH₂ | |

| ¹⁹F NMR | -90 to -110 | m | CF₂ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |

| 3200-3500 | O-H stretch | Alcohol |

| 2700-3000 | N-H stretch | Ammonium salt |

| 2850-2960 | C-H stretch | Aliphatic |

| 1000-1200 | C-F stretch | Gem-difluoro |

| 1000-1100 | C-O stretch | Primary alcohol |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. For the free base, (4,4-Difluoropiperidin-3-yl)methanol, the expected molecular weight is approximately 151.08 g/mol .[1]

-

Electrospray Ionization (ESI) in positive mode: The most prominent peak is expected to be the [M+H]⁺ ion for the free base at m/z 152.09.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of water (H₂O) from the molecular ion, and cleavage of the piperidine ring.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: 376 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 64-128.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak or an internal standard.[2]

Caption: A generalized workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol

-

Sample Preparation: Use a solid-state sampling method such as an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Spectrometer: FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: Perform a background subtraction using a scan of the empty ATR crystal.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition:

-

Instrument: ESI-MS.

-

Ionization Mode: Positive.

-

Mass Range: 50-500 m/z.

-

Tune the instrument for optimal sensitivity and resolution.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride is crucial for its use in research and drug development. This guide provides a detailed predictive framework for its ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data. By following the outlined experimental protocols, researchers can obtain high-quality spectroscopic data to confirm the identity, purity, and structure of this important fluorinated building block. The unique spectral features arising from the geminal difluoro group and the piperidine scaffold provide a distinct fingerprint for this molecule, enabling its unambiguous identification.

References

- Saeedeh Saeedi, Sumaiya Nahid, Anish K. Vadukoot, and Corey R. Hopkins. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Med. Chem. Lett. 2021, 12, 9, 1432–1439.

-

PubChem. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Available at: [Link]

-

PubChem. (4-Fluoropiperidin-4-YL)methanol. Available at: [Link]

-

MySkinRecipes. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. Available at: [Link]

-

PubChemLite. (4-fluoro-3-methylpiperidin-4-yl)methanol hydrochloride. Available at: [Link]

- Nicholas R. Babij, Elizabeth O. McCusker, Gregory T. Whiteker, et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. 2016, 20, 3, 661–667.

-

ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Available at: [Link]

-

PubChemLite. (4,4-difluoropiperidin-3-yl)methanol. Available at: [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride

Introduction: The Critical Role of Purity in a Novel Building Block

(4,4-Difluoropiperidin-3-yl)methanol hydrochloride is a key fluorinated piperidine intermediate increasingly utilized in the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system.[1] The introduction of the gem-difluoro group at the 4-position of the piperidine ring is a strategic design element in medicinal chemistry. This modification can significantly alter the physicochemical properties of the parent molecule, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] The hydrochloride salt form enhances stability and solubility, facilitating its use in subsequent synthetic steps.[1]

Given its role as a precursor to active pharmaceutical ingredients (APIs), ensuring the purity of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride is of paramount importance. The presence of impurities, even in trace amounts, can have significant consequences, potentially affecting the safety, efficacy, and stability of the final drug product.[5] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[6][7][8] This technical guide provides a comprehensive framework for the purity analysis of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride, detailing the rationale behind method selection and providing robust analytical protocols for researchers, scientists, and drug development professionals.

Understanding the Impurity Landscape

A thorough purity analysis begins with a comprehensive understanding of the potential impurities that may arise during the synthesis and storage of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride. These can be broadly categorized according to ICH guidelines:[9]

-

Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[7] For instance, incomplete reduction of a precursor carbonyl group could lead to a ketone-containing impurity. Side reactions, such as over-reduction or rearrangement, can also introduce structural analogs.

-

Inorganic Impurities: These may originate from reagents, catalysts, or processing aids used during manufacturing.[7]

-

Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.[6]

-

Enantiomeric Impurities: As (4,4-Difluoropiperidin-3-yl)methanol is a chiral molecule, the presence of the undesired enantiomer is a critical purity attribute to control, especially if the final API is a single enantiomer.

A systematic approach to identifying and quantifying these impurities is essential for quality control and regulatory compliance.

Strategic Approach to Purity Analysis

A multi-faceted analytical strategy is necessary to comprehensively assess the purity of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride. The selection of analytical techniques is driven by the physicochemical properties of the analyte and the potential impurities.

Caption: Overall Purity Analysis Workflow.

Chromatographic Methods: The Cornerstone of Purity Assessment

Chromatography is a fundamental technique for separating and quantifying the components of a mixture.[10][11] For (4,4-Difluoropiperidin-3-yl)methanol hydrochloride, both liquid and gas chromatography play crucial roles.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

Reverse-phase HPLC (RP-HPLC) is the workhorse for determining the assay (potency) and quantifying organic impurities. The polar nature of the analyte and its hydrochloride salt form dictates the choice of chromatographic conditions.

Causality behind Experimental Choices:

-

Column Selection: While traditional C18 columns are widely used, fluorinated stationary phases can offer unique selectivity for fluorinated analytes.[12][13] This is due to different retention mechanisms beyond simple hydrophobic interactions. For polar compounds like our analyte, an embedded polar group (EPG) column can also provide better peak shape and retention.

-

Mobile Phase: A buffered mobile phase is essential to ensure consistent ionization of the piperidine nitrogen and any acidic or basic impurities, leading to reproducible retention times and peak shapes. A common choice is a phosphate or acetate buffer at a slightly acidic pH (e.g., pH 3-4). The organic modifier is typically acetonitrile or methanol.

-

Detection: Given the lack of a strong chromophore in the molecule, UV detection at a low wavelength (e.g., 200-215 nm) is often employed. For enhanced sensitivity and specificity, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be utilized, as they do not require a chromophore.

Detailed Experimental Protocol: RP-HPLC Method

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) or a fluorinated phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Presentation: Typical Impurity Profile

| Impurity | Retention Time (min) | Specification (%) |

| Starting Material | 4.5 | ≤ 0.10 |

| By-product 1 | 6.2 | ≤ 0.15 |

| Unidentified Impurity | 7.8 | ≤ 0.10 |

| Total Impurities | - | ≤ 0.50 |

This method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Chiral HPLC for Enantiomeric Purity

The enantiomeric purity of (4,4-Difluoropiperidin-3-yl)methanol is a critical quality attribute. Chiral HPLC is the most common technique for separating enantiomers.[14][15]

Causality behind Experimental Choices:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are highly effective for a wide range of chiral compounds, including piperidine derivatives.[14]

-

Mobile Phase: The choice between normal-phase (e.g., hexane/ethanol) and polar organic mode (e.g., ethanol with an amine additive) depends on the specific CSP and the analyte's solubility. For basic compounds like piperidines, adding a small amount of an amine (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.[14]

-

Derivatization: If the analyte lacks a UV chromophore, pre-column derivatization with a UV-active reagent may be necessary to achieve the required sensitivity.[16][17]

Detailed Experimental Protocol: Chiral HPLC Method

-

Instrumentation: HPLC with a UV detector.

-

Column: Chiralpak AD-H (or similar polysaccharide-based CSP).

-

Mobile Phase: Ethanol with 0.1% Diethylamine.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 220 nm (if derivatized, the wavelength will depend on the chromophore).

-

Sample Preparation: Dissolve the sample in the mobile phase.

Gas Chromatography (GC) for Residual Solvents

Headspace Gas Chromatography (GC) is the standard method for the analysis of residual solvents as per ICH Q3C guidelines.[6] This technique is highly sensitive and avoids contamination of the GC system with the non-volatile analyte.

Causality behind Experimental Choices:

-

Headspace Analysis: By heating the sample in a sealed vial, the volatile solvents partition into the headspace gas, which is then injected into the GC. This is ideal for analyzing volatile impurities in a non-volatile matrix.

-

Column: A polar capillary column (e.g., WAX or -624 phase) is typically used for the separation of common organic solvents.

-

Detector: A Flame Ionization Detector (FID) is used due to its excellent sensitivity for organic compounds.

Detailed Experimental Protocol: GC-Headspace Method

-

Instrumentation: GC system with a headspace autosampler and FID.

-

Column: DB-624, 30 m x 0.32 mm, 1.8 µm.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: A temperature gradient program is used to separate solvents with a wide range of boiling points.

-

Injector and Detector Temperature: Typically 250 °C.

-

Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO or DMF).

Spectroscopic and Spectrometric Techniques for Structural Confirmation and Impurity Identification

While chromatography separates impurities, spectroscopic and spectrometric techniques are essential for their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the structure of the main component and for identifying and quantifying impurities.

Causality behind Experimental Choices:

-

¹H and ¹³C NMR: Provide fundamental information about the carbon-hydrogen framework of the molecule.

-

¹⁹F NMR: This is particularly powerful for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[18][19] It can provide detailed information about the electronic environment of the fluorine atoms and can be used to detect and quantify fluorine-containing impurities.[20][21][22]

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are used to establish connectivity between atoms and are crucial for the unambiguous structural elucidation of unknown impurities.

Mass Spectrometry (MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for impurity identification.

Causality behind Experimental Choices:

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition of an impurity.

-

Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS provides structural information that can be used to identify the impurity.[23]

Caption: Workflow for Impurity Identification.

Other Analytical Techniques

-